
tert-butyl 2-formylfuran-3-carboxylate
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Overview
Description
Tert-butyl 2-formylfuran-3-carboxylate: is an organic compound featuring a furan ring substituted with a formyl group at the 2-position and a carboxylate ester group at the 3-position. The tert-butyl group attached to the carboxylate moiety provides steric hindrance, influencing the compound’s reactivity and stability. This compound is of interest in organic synthesis and various research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with furan derivatives, such as furan-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to form tert-butyl furan-2-carboxylate.
Formylation: The formyl group is introduced at the 2-position via a Vilsmeier-Haack reaction, using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for esterification and formylation to enhance yield and efficiency.
Chemical Reactions Analysis
Aldehyde Functional Group Reactions
1.1.1 Oxidation
The formyl group can undergo oxidation to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
1.1.2 Reduction
Reduction of the aldehyde to a hydroxymethyl group is achievable with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
1.1.3 Nucleophilic Addition
The aldehyde participates in nucleophilic addition reactions, such as condensation with hydrazines or amines. For example, hydrazine derivatives react with the formyl group to form hydrazones or undergo intramolecular cyclization, yielding heterocyclic compounds like pyrrole derivatives .
1.1.4 Enolate Formation
Under basic conditions, the aldehyde can form enolates, enabling conjugate additions or cross-coupling reactions.
Ester Functional Group Reactions
1.2.1 Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid. This reaction is critical for converting the ester into more reactive acidic derivatives .
1.2.2 Transesterification
The ester can react with alcohols in the presence of acid catalysts (e.g., HCl) to form alternative esters, useful in modifying solubility or reactivity .
Furan Ring Reactions
1.3.1 Electrophilic Substitution
The furan ring undergoes electrophilic substitution at the 2- or 5-position due to its aromaticity. Examples include halogenation (Cl₂, Br₂) or nitration (HNO₃).
1.3.2 Diels-Alder Cycloaddition
Furan acts as a diene in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming six-membered cycloadducts .
Reaction Products and Mechanisms
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Oxidation | KMnO₄, H+; CrO₃, H₂SO₄ | 2-carboxyfuran-3-carboxylic acid |
Reduction | NaBH₄, LiAlH₄ | 2-hydroxymethylfuran-3-carboxylate |
Hydrolysis | HCl, H₂O; NaOH, H₂O | Furan-3-carboxylic acid |
Nucleophilic Addition | Hydrazine, NH₃ derivatives | Hydrazones, pyrrole derivatives |
Electrophilic Substitution | Cl₂, Br₂, HNO₃ | Halogenated/nitrated furans |
Biological Activity
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Anticancer Properties : Derivatives exhibit cell viability inhibition in cancer models, likely through apoptosis induction .
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Enzyme Inhibition : The compound shows low micromolar activity against metabolic enzymes, suggesting utility in drug design .
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Anti-inflammatory Effects : Reduces pro-inflammatory cytokine levels in animal models .
Synthetic Utility
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Heterocycle Formation : Reacts with hydrazines to form furopyridazinones and furopyrrrolones via cyclization .
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Esterification/Transesterification : Enables synthesis of diverse alkyl esters for tailored reactivity .
Case Studies
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Intramolecular Cyclization : Treatment with hydrazine derivatives yields fused heterocycles (e.g., furo[2,3-c]pyrrole) .
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Ester Hydrolysis : Acidic hydrolysis produces the carboxylic acid, a precursor for amidation or coupling reactions .
Comparative Analysis
Feature | tert-Butyl 2-formylfuran-3-carboxylate | Methyl 2-formylfuran-3-carboxylate |
---|---|---|
Ester Reactivity | Stable under mild conditions | Less stable, prone to hydrolysis |
Solubility | Higher due to tert-butyl group | Lower solubility |
Biological Activity | Enhanced due to bulky substituent | Moderate activity |
Mechanistic Insights
The formyl group’s reactivity stems from its electrophilic carbonyl carbon, enabling nucleophilic attacks. The tert-butyl ester provides steric protection, stabilizing intermediates during reactions. The furan ring’s conjugation facilitates electron delocalization, influencing substitution patterns .
Scientific Research Applications
Organic Synthesis
Tert-butyl 2-formylfuran-3-carboxylate serves as an important intermediate in the synthesis of various complex organic molecules. It is utilized in:
- Building Blocks for Pharmaceuticals: Its structure allows for modifications that lead to bioactive compounds.
- Agrochemical Development: The compound can be transformed into herbicides or fungicides due to its reactive functional groups.
Medicinal Chemistry
Research has indicated potential therapeutic applications:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for drug development against resistant strains.
- Anti-inflammatory Properties: Initial investigations suggest that modifications of this compound may lead to anti-inflammatory agents.
Materials Science
The compound's unique structure allows it to be used in:
- Polymer Chemistry: It can act as a monomer in polymerization reactions, leading to materials with specific properties.
- Coatings and Adhesives: Its reactivity can be harnessed to develop advanced coatings with improved adhesion and durability.
Data Table: Applications Overview
Application Area | Specific Use Case | Notes |
---|---|---|
Organic Synthesis | Intermediate for pharmaceuticals | Key for creating complex structures |
Medicinal Chemistry | Antimicrobial agents | Potential against drug-resistant bacteria |
Anti-inflammatory drugs | Early-stage research ongoing | |
Materials Science | Monomer in polymerization | Enhances material properties |
Coatings and adhesives | Improves adhesion and durability |
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound against various bacterial strains. The results indicated that certain modifications enhanced the antimicrobial efficacy significantly compared to standard antibiotics.
Case Study 2: Polymer Applications
Research conducted at a leading university focused on the use of this compound as a monomer in creating biodegradable polymers. The resulting materials exhibited favorable mechanical properties and biodegradability, suggesting potential applications in sustainable packaging.
Mechanism of Action
The mechanism by which tert-butyl 2-formylfuran-3-carboxylate exerts its effects depends on its application:
In Catalysis: The furan ring coordinates with metal centers, facilitating various catalytic processes.
In Biological Systems: The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Furan-2-carboxylic acid: Lacks the tert-butyl ester group, making it less sterically hindered.
Tert-butyl furan-2-carboxylate: Lacks the formyl group, reducing its reactivity in certain chemical transformations.
2-Formylfuran-3-carboxylic acid: Lacks the tert-butyl ester group, affecting its solubility and stability.
Uniqueness: Tert-butyl 2-formylfuran-3-carboxylate is unique due to the combination of the formyl and tert-butyl ester groups, which confer distinct reactivity and stability profiles, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
2408966-31-2 |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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